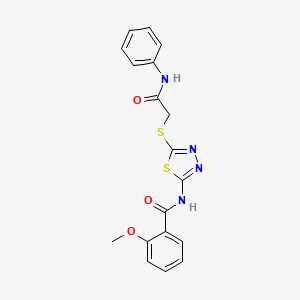

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The exact synthesis process for “2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” is not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Simulation Studies

A study by Kaya et al. (2016) utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives, including structures related to "2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one," against corrosion of iron. The study highlighted the potential industrial application of such compounds in protecting metals against corrosion, demonstrating their importance in materials science (Kaya et al., 2016).

Synthesis and Characterization of Organic Compound Thin Films

Research by Thabet et al. (2020) explored the synthesis, characterization, and theoretical modeling of organic compound thin films derived from thiazole derivatives. This work underscores the utility of these compounds in developing materials with suitable optical properties for optoelectronic applications, indicating their significance in the field of materials science and engineering (Thabet et al., 2020).

Crystallographic Examination of Thiazoles

A crystallographic study by Caldwell et al. (1987) on 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles, closely related to the compound , provided insights into their structural features. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds, contributing valuable information to the field of crystallography and structural chemistry (Caldwell et al., 1987).

Spectroscopic and Theoretical Investigation

Budziak et al. (2019) conducted spectroscopic and theoretical investigations into the dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles. This research highlights the potential of thiazole derivatives in developing new fluorescence probes for biological and molecular medicine applications, demonstrating their importance in spectroscopy and photophysics (Budziak et al., 2019).

Schiff Bases Derived from 2-Aminothiazole Derivatives

Zhou et al. (2007) synthesized a novel series of thiazolyl Schiff bases, showcasing the chemical versatility of thiazole derivatives in creating compounds with potential antitumor activity. This work underlines the role of thiazole derivatives in medicinal chemistry and drug development, although not directly related to drug usage or side effects (Zhou et al., 2007).

Wirkmechanismus

The mechanism of action of 2-aminothiazole derivatives involves interactions with target enzymes. For instance, some designed compounds were found to act as antagonists against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . The specific mechanism of action for “2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” is not provided in the available resources.

Zukünftige Richtungen

The future directions for the research and development of 2-aminothiazole derivatives could involve further exploration of their therapeutic roles, synthesis of diverse range of heterocyclic analogues, and investigation of their interactions with various biological targets . The specific future directions for “2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” are not provided in the available resources.

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)14-9-15-8(16)5-17-9/h1-4H,5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWDJTYFLHKOTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=CC=CC=C2C(F)(F)F)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)

![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520254.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)